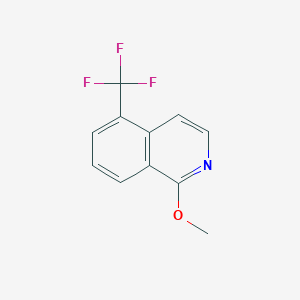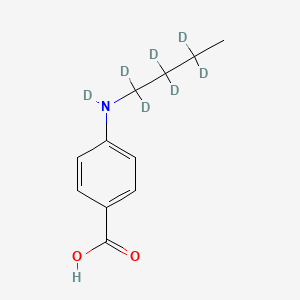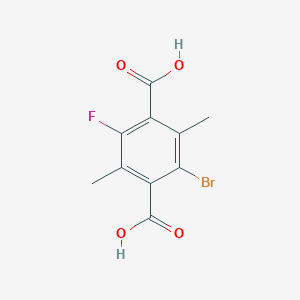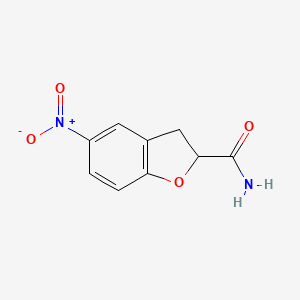
Heptanoic--d5 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanoic–d5 acid, also known as deuterated heptanoic acid, is a stable isotope-labeled compound. It is a derivative of heptanoic acid where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research for metabolic analysis, allowing precise tracking and quantification of individual atoms .
準備方法
Synthetic Routes and Reaction Conditions: Heptanoic–d5 acid can be synthesized through the deuteration of heptanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of heptanoic–d5 acid involves large-scale deuteration processes. These processes utilize deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The production is carefully monitored to achieve high purity and yield of the deuterated compound .
化学反応の分析
Types of Reactions: Heptanoic–d5 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Heptanoic–d5 acid can be oxidized to produce heptanoic acid derivatives.
Reduction: Reduction reactions can convert heptanoic–d5 acid to its corresponding alcohol.
Substitution: The carboxylic acid group in heptanoic–d5 acid can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts or acidic conditions.
Major Products:
Oxidation: Produces heptanoic acid derivatives.
Reduction: Yields heptanol.
Substitution: Forms esters and amides.
科学的研究の応用
Heptanoic–d5 acid is extensively used in various scientific research fields:
Chemistry: Utilized as an internal standard in mass spectrometry for the analysis of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for research and development purposes
作用機序
The mechanism of action of heptanoic–d5 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate and interactions of fatty acids .
類似化合物との比較
Heptanoic Acid: The non-deuterated form of heptanoic–d5 acid.
Hexanoic Acid: A six-carbon fatty acid with similar properties.
Octanoic Acid: An eight-carbon fatty acid with comparable chemical behavior.
Uniqueness: Heptanoic–d5 acid’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of fatty acids are required .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Heptanoic-d5 Acid involves the introduction of deuterium at the seventh carbon atom of Heptanoic Acid. This can be achieved through a simple substitution reaction using a deuterated reagent.", "Starting Materials": ["Heptanoic Acid", "Deuterated Reagent"], "Reaction": [ "Step 1: Dissolve Heptanoic Acid in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add the deuterated reagent to the solution and stir at room temperature for several hours.", "Step 3: Remove the solvent under reduced pressure to obtain Heptanoic-d5 Acid as a white solid.", "Step 4: Purify the product by recrystallization or column chromatography if necessary." ] } | |
CAS番号 |
1219803-98-1 |
分子式 |
C7H14O2 |
分子量 |
135.22 g/mol |
IUPAC名 |
6,6,7,7,7-pentadeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2 |
InChIキー |
MNWFXJYAOYHMED-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)O |
正規SMILES |
CCCCCCC(=O)O |
同義語 |
Heptanoic--d5 Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)

![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)


![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

